molecular formula C25H21ClN4O4 B12028161 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12028161
M. Wt: 476.9 g/mol
InChI Key: LSXUYSAGICWRTI-MZJWZYIUSA-N
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Description

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of functional groups such as chlorobenzyl, hydroxy, and methoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.

    Condensation with the aldehyde: Finally, the carbohydrazide is condensed with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The presence of functional groups such as the hydroxy and methoxy groups can enhance its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H21ClN4O4

Molecular Weight

476.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O4/c1-33-23-8-4-6-17(24(23)31)14-27-30-25(32)22-13-21(28-29-22)16-9-11-19(12-10-16)34-15-18-5-2-3-7-20(18)26/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+

InChI Key

LSXUYSAGICWRTI-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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